Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

CAS No.: 144888-17-5

Cat. No.: VC16043378

Molecular Formula: C12H10O4S

Molecular Weight: 250.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144888-17-5 |

|---|---|

| Molecular Formula | C12H10O4S |

| Molecular Weight | 250.27 g/mol |

| IUPAC Name | 2-(benzenesulfonyl)-1-(furan-2-yl)ethanone |

| Standard InChI | InChI=1S/C12H10O4S/c13-11(12-7-4-8-16-12)9-17(14,15)10-5-2-1-3-6-10/h1-8H,9H2 |

| Standard InChI Key | CIXBMSHSSORJIT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CO2 |

Introduction

Structural and Molecular Characteristics

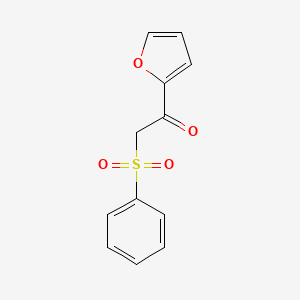

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-, systematically named 2-(benzenesulfonyl)-1-(furan-2-yl)ethanone, features a furan ring substituted at the 2-position with an ethanone group and a phenylsulfonyl moiety. The furan ring contributes aromaticity and electron-rich properties, while the phenylsulfonyl group introduces steric bulk and electrophilic character. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.27 g/mol |

| IUPAC Name | 2-(Benzenesulfonyl)-1-(furan-2-yl)ethanone |

| CAS Registry Number | 144888-17-5 |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CO2 |

The compound’s three-dimensional conformation is influenced by the sulfonyl group’s tetrahedral geometry and the planar furan ring. Computational models predict moderate polarity due to the sulfonyl group’s electron-withdrawing nature, which may enhance solubility in polar aprotic solvents.

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While explicit synthesis protocols for this compound are scarce, analogous sulfonyl-containing furan derivatives are typically synthesized via arylsulfonation or cross-coupling reactions. A plausible pathway involves:

-

Sulfonation of Furan Derivatives: Reaction of 2-acetylfuran with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group.

-

Suzuki-Miyaura Coupling: Cross-coupling of a boronic acid-functionalized furan with a sulfonyl halide under palladium catalysis.

| Method | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Arylsulfonation | Benzenesulfonyl chloride, pyridine, 0–5°C | 60–70% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 50–65% |

Reactivity and Functionalization

The sulfonyl group acts as a leaving group, enabling nucleophilic substitution reactions. The ketone moiety may participate in condensation reactions, such as hydrazone formation, to generate derivatives for pharmacological screening. For example, reaction with hydrazines could yield hydrazone analogs, a common strategy in drug discovery.

| Property | Predicted Value |

|---|---|

| Melting Point | 120–140°C (decomposition likely) |

| Solubility in Water | Low (<1 mg/mL) |

| Solubility in DMSO | High (>50 mg/mL) |

| LogP (Partition Coefficient) | 1.8–2.5 (moderate lipophilicity) |

The compound’s stability under acidic or basic conditions remains unstudied, though sulfonyl groups generally resist hydrolysis unless exposed to strong nucleophiles .

Related Compounds and Isomers

A structural isomer, Ethanone, 1-[5-(phenylsulfonyl)-2-furanyl]- (CAS 116538-87-5), shares the same molecular formula but differs in the sulfonyl group’s position on the furan ring. This positional isomerism could lead to divergent reactivity and biological profiles, underscoring the need for regioselective synthesis studies .

Future Research Directions

-

Synthetic Optimization: Develop high-yield, regioselective methods for large-scale production.

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

-

Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

-

Computational Studies: Perform molecular docking to predict target interactions, such as with bacterial dihydrofolate reductase or COX-2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume